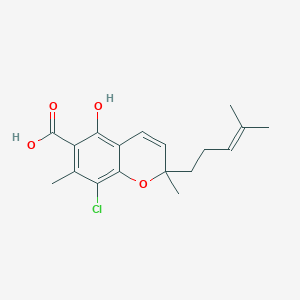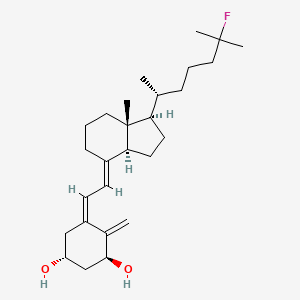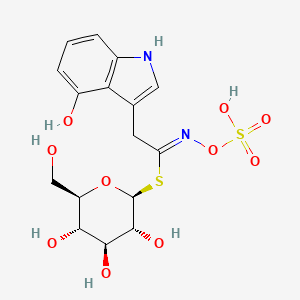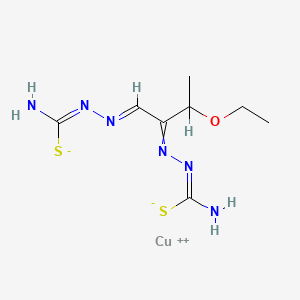
Hwa 923
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Hwa 923 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the piperazine derivative: This involves the reaction of 2-methoxyphenylpiperazine with appropriate reagents to form the desired intermediate.
Hydroxypropylation: The intermediate is then reacted with hydroxypropylating agents to introduce the hydroxypropyl group.
Methoxybenzaldoxim formation: The final step involves the formation of the methoxybenzaldoxim moiety through a series of reactions involving methoxybenzaldehyde and appropriate reagents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Hwa 923 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a model compound in studies involving enterohepatic circulation and metabolic pathways.
Biology: Research has focused on its absorption, distribution, metabolism, and excretion in animal models.
Medicine: Hwa 923 is investigated for its potential therapeutic effects, particularly in the context of its pharmacokinetic properties.
Industry: The compound’s unique chemical structure makes it a candidate for various industrial applications, including drug development and chemical synthesis.
Mechanism of Action
The mechanism of action of Hwa 923 involves its interaction with specific molecular targets and pathways. It is postulated that the compound undergoes hydrolysis of its glucuronides by gut microflora, leading to enterohepatic circulation. This process allows the compound to be reabsorbed and exert its effects over an extended period . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with specific enzymes and receptors in the body.
Comparison with Similar Compounds
Hwa 923 can be compared with other similar compounds based on its chemical structure and pharmacokinetic properties. Some similar compounds include:
0-[3-(4-(2-methoxyphenyl)-1-piperazinyl)-2-hydroxypropyl]-3-methoxybenzaldoxim dihydrochloride: This compound shares a similar structure and exhibits comparable pharmacokinetic properties.
Other piperazine derivatives: Compounds with similar piperazine moieties may exhibit similar pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific chemical structure, which allows for significant enterohepatic circulation and prolonged effects in the body.
Properties
CAS No. |
67254-80-2 |
|---|---|
Molecular Formula |
C22H31Cl2N3O4 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C22H29N3O4.2ClH/c1-27-20-7-5-6-18(14-20)15-23-29-17-19(26)16-24-10-12-25(13-11-24)21-8-3-4-9-22(21)28-2;;/h3-9,14-15,19,26H,10-13,16-17H2,1-2H3;2*1H/b23-15+;; |
InChI Key |
XAZTWDOZTJWJFZ-RKIARVFCSA-N |
SMILES |
COC1=CC=CC(=C1)C=NOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C=NOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl |
Synonyms |
(3-(4-(2-methoxyphenyl)-1-piperazinyl)-2-hydroxypropyl)-3-methoxybenzaldoxim HWA 923 HWA-923 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid](/img/structure/B1241300.png)

![(2S,3S,4R,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1241304.png)





![[(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1241314.png)
![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1241315.png)



![4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B1241323.png)
